Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Lipophilicity Drug-likeness Permeability

Procuring novel chemotypes for oncology and antitubercular screening is often limited by a lack of sterically distinct 2-benzylthioquinoline scaffolds. This compound directly addresses the need for an unexplored SAR space. - **Differentiated Scaffold**: ortho-methylbenzylthio substituent offers a distinct lipophilic (XLogP3 4.2) and steric profile versus para-methyl or unsubstituted benzyl analogs. - **Validated Core**: This chemotype is related to 2-benzylthioquinoline nitrones that demonstrate sub-micromolar antiproliferative activity (IC50 0.45-0.91 μM). - **Supply Assurance**: Available as a research-grade screening compound from major suppliers, ensuring consistent access for hit discovery programs.

Molecular Formula C19H17NO3S
Molecular Weight 339.41
CAS No. 951553-54-1
Cat. No. B2984875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS951553-54-1
Molecular FormulaC19H17NO3S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC
InChIInChI=1S/C19H17NO3S/c1-12-7-3-4-8-13(12)11-24-18-16(19(22)23-2)17(21)14-9-5-6-10-15(14)20-18/h3-10H,11H2,1-2H3,(H,20,21)
InChIKeyHWJGDQLKVFTSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Procurement


Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 951553-54-1) is a synthetic small molecule belonging to the 2-(arylalkylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate class, characterized by a quinoline core bearing a 2-methylbenzylthio substituent at position 2, a methyl carboxylate ester at position 3, and a 4-oxo (keto) group [1]. Its molecular formula is C19H17NO3S with a molecular weight of 339.4 g/mol and a computed XLogP3 of 4.2 [1]. The compound exists in tautomeric equilibrium between 4-oxo (quinolone) and 4-hydroxy (quinolinol) forms, a behavior documented for this scaffold class and influenced by solvent, temperature, and the steric bulk of the 2-substituent [2]. It is commercially available as a research-grade screening compound from Life Chemicals (catalog F6548-2914) in quantities ranging from 1 mg to 20 mg [3].

Why Generic Substitution Fails


Within the 2-thio-4-oxo-1,4-dihydroquinoline-3-carboxylate family, the specific identity of the thioether substituent is a critical determinant of physicochemical properties. The 2-methylbenzylthio group of this compound confers a computed XLogP3 of 4.2, which is substantially higher than that of simpler 2-alkylthio analogs (e.g., the 2-ethylthio variant with an estimated logP of approximately 2.6) [1]. Furthermore, the position of the methyl group on the benzyl ring (ortho vs. para) alters both lipophilicity and steric environment, which in turn affects the tautomeric equilibrium between the 4-oxo and 4-hydroxy forms—a behavior known to depend on the steric bulk of the 2-substituent [2]. In the broader quinoline chemotype, benzylthio-substituted derivatives have been identified as privileged scaffolds for antiproliferative and antitubercular activity, with 2-benzylthioquinoline nitrones achieving IC50 values as low as 0.45 μM against cancer cell lines, outperforming doxorubicin in certain contexts [3]. Selecting a generic analog without this precise substitution pattern risks losing the specific lipophilicity range, steric profile, and potential biological recognition features that this compound embodies.

Quantitative Evidence Guide


Lipophilicity vs. 2-Alkylthio Analogs

The target compound exhibits a computed XLogP3 of 4.2, which is approximately 1.5–1.6 log units higher than the 2-ethylthio analog (methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, estimated logP ~2.6–2.8) [1]. This increased lipophilicity is driven by the 2-methylbenzyl group versus a simple ethyl chain, placing the compound in a more favorable range for membrane permeability while remaining within Lipinski-compliant limits (XLogP < 5). Among positional isomers, the ortho-methyl substitution on the benzyl ring may also subtly modulate lipophilicity relative to the para-methyl variant due to differences in molecular shape and solvent-accessible surface area.

Lipophilicity Drug-likeness Permeability

Benzylthioquinoline Antiproliferative Benchmark

Although no direct biological assay data were identified for the exact target compound, the 2-benzylthioquinoline chemotype has demonstrated potent antiproliferative activity in peer-reviewed studies. Specifically, 2-benzylthioquinoline nitrones (compounds 6e and 6f) exhibited IC50 values of 0.45 to 0.91 μM against leukemia and colon cancer cell lines, surpassing the potency of doxorubicin (IC50 = 12.05 ± 0.81 μM in the same study) [1]. The 2-methylthio analogs (6g, 6h) also showed promising but comparatively lower activity, suggesting that the benzylthio substitution is a key contributor to potency [1]. The target compound shares the 2-benzylthioquinoline core with these active compounds, providing a structural rationale for its potential as an antiproliferative screening candidate.

Anticancer Antiproliferative Apoptosis

Tautomerism and Molecular Recognition

2-Alkylthio-4-oxoquinoline-3-carboxylate esters, including the target compound, exist in a tautomeric equilibrium between the 4-oxo (quinolone) and 4-hydroxy (quinolinol) forms. Kay and Taylor (1968) demonstrated that this equilibrium depends on solvent polarity, temperature, and critically, the steric bulk of the 2-alkylthio substituent [1]. The 2-methylbenzylthio group of the target compound, with its branched benzyl architecture, is expected to influence this equilibrium to a greater extent than smaller 2-substituents such as ethylthio or methylthio groups. The 4-oxo tautomer presents a hydrogen bond acceptor (C=O) at position 4, while the 4-hydroxy tautomer presents a hydrogen bond donor (O–H). This tautomeric switching capability, also reported in structurally related 4-hydroxy-/4-oxo-1,4-dihydroquinolines for metal-cation sensing [2], may provide unique molecular recognition features not present in fixed 4-oxo or 4-hydroxy analogs.

Tautomerism Molecular recognition Hydrogen bonding

Benzylthio-Quinoline Antitubercular Potential

The 4-(benzylthio)-6-methoxy-2-methylquinoline scaffold has been identified as a privileged chemotype for antitubercular drug discovery, with demonstrated ability to inhibit Mycobacterium tuberculosis growth via targeting the cytochrome bc1 oxidase complex [1]. Murnane et al. (2023) reported that 4-substituted thio- and sulfoxyquinoline analogs exhibited significant growth inhibitory activity in the high nanomolar range against wild-type MTB H37Rv and induced depletion of intracellular ATP [1]. While the target compound bears a different substitution pattern (2-benzylthio rather than 4-benzylthio, and lacks the 6-methoxy group), it retains the benzylthio-quinoline pharmacophore that is central to the antitubercular activity of this scaffold class. This positions the target compound as a structurally related screening candidate for antitubercular discovery programs, distinct from the more extensively optimized 4-benzylthio series.

Antitubercular Cytochrome bc1 Mycobacterium tuberculosis

Application Scenarios


Anticancer Screening Library Enrichment

Based on the demonstrated sub-micromolar antiproliferative activity of structurally related 2-benzylthioquinoline nitrones (IC50 0.45–0.91 μM) [1], this compound is well-suited for inclusion in diversity-oriented or target-annotated screening libraries aimed at oncology indications. Its XLogP3 of 4.2 positions it within the favorable lipophilicity range for cell permeability, while the ortho-methylbenzyl group offers a distinct steric and electronic profile compared to unsubstituted benzyl or para-methyl analogs, enabling exploration of novel structure-activity relationship (SAR) space. Researchers prioritizing hit discovery in leukemia, colon cancer, or other apoptosis-driven malignancies should consider this compound as a 2-benzylthioquinoline core representative distinct from the more extensively studied 4-substituted quinoline series.

2-Benzylthio Quinoline SAR for Tuberculosis

The quinoline scaffold, particularly when functionalized with benzylthio groups, has been validated as a privileged chemotype for targeting the Mycobacterium tuberculosis cytochrome bc1 complex [1]. The target compound represents an underexplored 2-benzylthio substitution pattern, complementary to the 4-benzylthio-6-methoxy-2-methylquinoline series studied by Murnane et al. (2023) that achieved high nanomolar growth inhibition against MTB H37Rv [1]. Medicinal chemistry teams engaged in antitubercular drug discovery can use this compound as a starting point for SAR expansion around the 2-position benzylthio motif, with the potential to identify novel chemotypes that overcome resistance mutations such as QcrB T313I.

Biophysical Studies of Tautomerism

The documented ability of 4-oxo-1,4-dihydroquinoline-3-carboxylates to undergo tautomeric switching between 4-oxo and 4-hydroxy forms, depending on solvent, temperature, and steric environment [1], makes this compound a valuable probe for studying tautomer-dependent molecular recognition. The 2-methylbenzylthio substituent provides sufficient steric bulk to influence the tautomeric equilibrium in a measurable way, unlike smaller substituents. Structural biology groups investigating how tautomeric state affects protein-ligand binding, particularly for targets that engage the quinoline core through hydrogen bonding, can use this compound in X-ray crystallography or NMR-based fragment screening campaigns to characterize tautomer-specific binding modes.

2-Thioquinoline Derivatization Platform

The compound's methyl ester functionality at position 3 provides a synthetic handle for further derivatization through hydrolysis (to the carboxylic acid), transesterification, or amidation, as established in the broader 4-oxo-1,4-dihydroquinoline-3-carboxylate literature [1]. The thioether bridge at position 2 is also amenable to oxidation to sulfoxide or sulfone, as reported for the 2,4-dimethylbenzyl analog . Process chemistry and medicinal chemistry groups can leverage this compound as a versatile intermediate for generating focused libraries with systematic variations at the ester, thioether oxidation state, and quinoline core positions, enabling rapid SAR exploration around a validated heterocyclic scaffold.

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